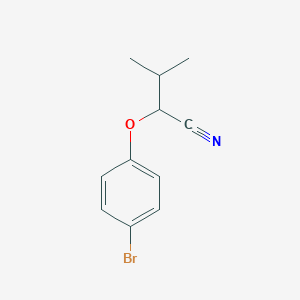

2-(4-Bromophenoxy)-3-methylbutanenitrile

Description

Systematic Nomenclature and IUPAC Conventions

IUPAC Name Derivation and Substituent Prioritization

The compound’s IUPAC name, 2-(4-bromophenoxy)-3-methylbutanenitrile , is derived by prioritizing functional groups and substituents according to IUPAC rules. The longest carbon chain containing the nitrile group (C≡N) forms the parent structure, while the phenoxy group acts as a substituent.

| Component | Priority | Structural Role |

|---|---|---|

| Nitrile group (C≡N) | Highest | Parent chain anchor |

| Phenoxy group (-O-C₆H₄-Br) | Second | Substituent on carbon 2 |

| Methyl group (-CH(CH₃)₂) | Third | Branch on carbon 3 |

The numbering starts from the nitrile group, with the phenoxy group attached at position 2 and the methyl group at position 3.

Alternative Nomenclature Systems and Common Names

No widely recognized common names exist for this compound. It is primarily identified by:

Molecular Formula and Compositional Analysis

The molecular formula C₁₁H₁₂BrNO reflects:

| Element | Quantity | Atomic Mass (g/mol) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 12 | 1.008 | 12.10 |

| Bromine (Br) | 1 | 79.90 | 79.90 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

Total : $$132.11 + 12.10 + 79.90 + 14.01 + 16.00 = 254.12 \, \text{g/mol}$$.

Structural Descriptors and Identifier Codes

CAS Registry Number

1803598-45-9 uniquely identifies this compound in global chemical databases, ensuring traceability and reproducibility in research and industrial applications.

InChI and InChI Key Analysis

The InChI string InChI=1S/C11H12BrNO/c1-8(2)11(7-13)14-10-5-3-9(12)4-6-10/h3-6,8,11H,1-2H3 encodes:

- Parent Chain : 3-methylbutanenitrile.

- Substituents :

- Bromine at position 4 of the phenoxy group.

- Methyl group on carbon 3.

The InChI KeyOUSLUSJLJKCILF-UHFFFAOYSA-Nserves as a compact identifier for database queries.

Properties

IUPAC Name |

2-(4-bromophenoxy)-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)11(7-13)14-10-5-3-9(12)4-6-10/h3-6,8,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSLUSJLJKCILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylbutanenitrile typically involves the reaction of 4-bromophenol with 3-methylbutanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 2-(4-Bromophenoxy)-3-methylbutanenitrile consists of a bromophenoxy group attached to a butanenitrile backbone. The molecular formula is , and its molecular weight is approximately 254.12 g/mol.

Synthesis Method:

The synthesis typically involves a nucleophilic substitution reaction between 4-bromophenol and 3-methylbutanenitrile, often using potassium carbonate as a base in dimethylformamide (DMF) as the solvent. This method allows for efficient formation of the compound under controlled conditions.

Chemical Reactions and Properties

2-(4-Bromophenoxy)-3-methylbutanenitrile can undergo various chemical reactions:

- Oxidation: The bromophenoxy group can be oxidized to form quinones.

- Reduction: The nitrile group can be reduced to primary amines using agents like lithium aluminum hydride.

- Substitution: The bromine atom can be substituted with other nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Chemistry

In synthetic organic chemistry, 2-(4-Bromophenoxy)-3-methylbutanenitrile serves as an important intermediate for developing more complex molecules. Its unique structure allows it to participate in various synthetic pathways.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound demonstrate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating promising efficacy.

Table 1: Antimicrobial Activity of 2-(4-Bromophenoxy)-3-methylbutanenitrile Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus epidermidis ATCC 12228 | 31.25 |

| This compound | Micrococcus luteus ATCC 10240 | 15.63 |

The mechanism of action involves interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activities.

Medicine

2-(4-Bromophenoxy)-3-methylbutanenitrile is also being explored as a precursor for pharmaceutical compounds. Its structural characteristics may lead to the development of new therapeutic agents targeting specific diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating products with specific functionalities.

Antibacterial Evaluation

A comparative study evaluated the antibacterial activity of several phenolic derivatives, highlighting that those containing the bromophenoxy substituent exhibited enhanced efficacy against specific bacterial strains.

Structure-Activity Relationship (SAR)

Analysis of structure-activity relationships revealed that modifications in the phenyl ring significantly impact antibacterial potency. Electron-withdrawing groups were found to enhance activity, while bulky substituents tended to decrease it.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-3-methylbutanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 2-(4-bromophenoxy)-3-methylbutanenitrile with its closest analogs:

Key Observations:

Substituent Effects: The bromophenoxy group in the target compound introduces steric bulk and altered electronic properties compared to the chlorophenyl or bromophenyl groups in analogs. This may influence reactivity in substitution or coupling reactions .

Thermal and Physical Properties :

- While experimental data for the target compound are unavailable, the chlorophenyl analog has a flash point of 107.2°C and vapor pressure of 0.00526 mmHg at 25°C , suggesting moderate volatility and thermal stability . Brominated analogs like 2-(4-bromo-3-methylphenyl)acetonitrile may exhibit similar or slightly lower volatility due to increased molecular weight .

Synthetic Utility: The chlorophenyl analog is a key intermediate in insecticide production, leveraging its nitrile group for further functionalization (e.g., hydrolysis to carboxylic acids or coupling with heterocycles) .

Biological Activity

2-(4-Bromophenoxy)-3-methylbutanenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a bromophenoxy group attached to a 3-methylbutanenitrile moiety. Its synthesis typically involves a nucleophilic substitution reaction between 4-bromophenol and 3-methylbutanenitrile, often facilitated by a base like potassium carbonate in solvents such as dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that 2-(4-Bromophenoxy)-3-methylbutanenitrile exhibits notable antimicrobial activity. In various studies, it has been tested against both Gram-positive and Gram-negative bacterial strains. For instance, one study reported that derivatives of this compound showed promising activity against Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL and 15.63 µg/mL, respectively .

Table 1: Antimicrobial Activity of 2-(4-Bromophenoxy)-3-methylbutanenitrile Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(4-Bromophenoxy)-3-methylbutanenitrile | S. epidermidis ATCC 12228 | 31.25 |

| M. luteus ATCC 10240 | 15.63 |

The mechanism by which 2-(4-Bromophenoxy)-3-methylbutanenitrile exerts its biological effects involves interactions with specific molecular targets within microbial cells. The bromophenoxy group can form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions, potentially modulating enzyme and receptor activities .

Case Study: Antibacterial Evaluation

In a comparative study involving several derivatives of phenolic compounds, the antibacterial activity of 2-(4-Bromophenoxy)-3-methylbutanenitrile was evaluated alongside other structurally related compounds. The results indicated that while some derivatives demonstrated weak or negligible activity, those containing the bromophenoxy substituent showed enhanced efficacy against certain bacterial strains .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications in the phenyl ring significantly influenced antibacterial potency. It was noted that introducing electron-withdrawing groups enhanced activity, while bulky substituents tended to decrease it . This underscores the importance of molecular structure in determining biological efficacy.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 2-(4-Bromophenoxy)ethanol and 4-bromophenol, 2-(4-Bromophenoxy)-3-methylbutanenitrile stands out due to its unique combination of reactivity and stability provided by the nitrile group. This structural uniqueness allows it to serve not only as an intermediate for further chemical synthesis but also as a potential therapeutic agent .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| 2-(4-Bromophenoxy)-3-methylbutanenitrile | Moderate to high | Nitrile group enhances reactivity |

| 2-(4-Bromophenoxy)ethanol | Low | Lacks nitrile functionality |

| 4-Bromophenol | Low | Less versatile in reactions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenoxy)-3-methylbutanenitrile, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile in ) reduces reaction time and improves yield compared to traditional heating. Optimization involves varying catalysts (e.g., K₂CO₃ for deprotonation), solvents (polar aprotic like DMF), and temperature. Monitoring intermediates via TLC or HPLC ensures reaction progression. Starting materials like 4-bromophenol derivatives (e.g., 4-bromophenethyl alcohol in ) are critical precursors. Reaction scalability should be tested under inert atmospheres to prevent oxidation .

Q. How is 2-(4-Bromophenoxy)-3-methylbutanenitrile characterized using spectroscopic and chromatographic methods?

- Answer: Key techniques include:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenoxy protons at δ 6.8–7.3 ppm, nitrile carbon at ~115 ppm).

- FT-IR : A nitrile stretch at ~2240 cm⁻¹ confirms the functional group.

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z 294.1).

- Melting Point : Consistency with literature values (e.g., 46–49°C in ) confirms crystallinity.

Cross-referencing with computational predictions (e.g., Gaussian 09 in ) resolves ambiguities .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

- Answer: It serves as a precursor for bioactive molecules, such as verapamil analogs ( ). The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. For impurity profiling (e.g., Verapamil Impurity I in ), LC-MS with C18 columns and acetonitrile/water gradients detects trace byproducts. Stability studies under varying pH and temperature guide storage conditions (-20°C, as in ) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and spectroscopic properties of 2-(4-Bromophenoxy)-3-methylbutanenitrile?

- Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set in ) model HOMO-LUMO gaps, dipole moments, and vibrational frequencies. Raman spectra simulations match experimental data (e.g., nitrile and aromatic C-Br stretches). Solvent effects (PCM model) refine UV-Vis absorption predictions. Discrepancies between theoretical and experimental NMR shifts may arise from crystal packing or solvent interactions, requiring single-crystal X-ray validation (e.g., SHELXT in ) .

Q. How should researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?

- Answer: Contradictions may stem from:

- Isomer Formation : Byproducts like ortho-substituted isomers (e.g., lists multiple bromophenol derivatives) require GC-MS or 2D NMR (COSY, NOESY) for identification.

- Catalyst Deactivation : Trace moisture or oxygen poisons catalysts; use Schlenk-line techniques.

- Solvent Impurities : Distill solvents like DMF over molecular sieves.

Reproducibility is ensured by rigorous control of reaction parameters and statistical analysis (e.g., DoE) .

Q. What advanced analytical strategies are used to profile impurities in 2-(4-Bromophenoxy)-3-methylbutanenitrile?

- Answer:

- LC-HRMS : Identifies trace impurities (e.g., brominated byproducts in ) with ppm-level sensitivity.

- X-ray Crystallography : Resolves stereochemical ambiguities ( ).

- Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic products.

- ICP-MS : Quantifies heavy metal residues from catalysts.

Reference standards (e.g., EP Impurity I in ) are essential for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.